3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
描述
3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a bicyclic heterocyclic compound featuring a fused pyrrolo[2,1-c][1,2,4]triazole core and a stereochemically defined (2S,4R)-4-methoxypyrrolidine substituent. This structure combines a rigid bicyclic system with a methoxy-functionalized pyrrolidine ring, which is critical for its pharmacological and chemical properties. The stereochemistry at the 2S and 4R positions likely enhances its binding specificity in biological systems, as seen in related compounds used as kinase inhibitors or agrochemical intermediates .
属性
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-7-5-8(11-6-7)10-13-12-9-3-2-4-14(9)10/h7-8,11H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGFXXPRGYNSL-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NN=C3N2CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NN=C3N2CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound 3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure features a pyrrolidine moiety and a triazole ring, contributing to its biological properties. The stereochemistry at the pyrrolidine position is crucial for its activity.
Research indicates that this compound acts primarily as an antagonist to Toll-like receptors (TLR) 7, 8, and 9. These receptors play significant roles in the immune response and are implicated in various autoimmune diseases.
Key Findings:
- TLR Antagonism : The compound exhibits potent antagonistic activity against TLR7 and TLR8, which are involved in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis .
- Cytotoxicity : It has shown promising cytotoxic effects in vitro against certain cancer cell lines, indicating potential as an anticancer agent .
Pharmacological Profile
The pharmacological profile of this compound includes several important characteristics:
| Property | Description |
|---|---|
| Solubility | Good solubility in aqueous solutions |
| Stability | High stability in human microsomes |
| CYP Inhibition | Low inhibition of cytochrome P450 enzymes |
| Cytotoxicity | Effective against various cancer cell lines |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Systemic Lupus Erythematosus (SLE) :
- Cancer Research :
- Autoimmune Disorders :
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Table 1: Key Structural Analogs and Their Features
Tautomerism and Regioselectivity
The pyrrolo[2,1-c][1,2,4]triazole core can exhibit tautomerism, as observed in analogs like 1H-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazole, which exists exclusively in the 1H-tautomeric form due to NMR-confirmed stability . In contrast, the target compound’s fused system and methoxypyrrolidine substituent may restrict tautomeric shifts, favoring a single conformation critical for binding interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
